![molecular formula C25H24N4O7S B2912916 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide CAS No. 912801-10-6](/img/structure/B2912916.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a useful research compound. Its molecular formula is C25H24N4O7S and its molecular weight is 524.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenethylamine with various reagents to form the thieno[3,2-d]pyrimidine moiety. The synthesis typically includes:
- Formation of the Thienopyrimidine Core : Utilizing thiazole and pyrimidine derivatives to create the thieno[3,2-d]pyrimidine structure.
- Acetylation : The introduction of an acetamide group to enhance solubility and biological activity.
- Final Purification : Crystallization or chromatography to isolate the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Assays : MTT assays conducted on various cancer cell lines (e.g., HT29 and Jurkat cells) demonstrated significant cytotoxic effects. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and cisplatin .
- Mechanism of Action : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This was supported by flow cytometry analyses showing increased sub-G1 populations in treated cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Testing : The compound was tested against a range of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL against certain strains .
- Structure-Activity Relationship (SAR) : Modifications in the phenyl ring significantly influenced antimicrobial efficacy. Electron-withdrawing groups were found to enhance activity .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human colorectal cancer cells (HT29). The results showed that treatment led to:
- Cell Death : A dose-dependent increase in apoptosis.
- Molecular Pathways : Upregulation of pro-apoptotic factors (BAX) and downregulation of anti-apoptotic proteins (BCL-2).
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Findings included:
- Efficacy Against Resistant Strains : Showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Potential Mechanism : Interference with bacterial cell wall synthesis was proposed based on morphological changes observed under microscopy.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O7S/c1-35-20-7-6-16(13-21(20)36-2)8-10-26-22(30)15-28-24(31)23-19(9-11-37-23)27(25(28)32)14-17-4-3-5-18(12-17)29(33)34/h3-7,9,11-13,19,23H,8,10,14-15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPHYOHLOYJEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。